3-(1H-imidazol-3-ium-4-yl)piperidin-1-ium dichloride
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Overview
Description
3-(1H-imidazol-3-ium-4-yl)piperidin-1-ium dichloride is a chemical compound that features both imidazole and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-imidazol-3-ium-4-yl)piperidin-1-ium dichloride typically involves the reaction of imidazole derivatives with piperidine derivatives under specific conditions. One common method involves the use of hydrothermal synthesis, where the reactants are combined in a mixture and subjected to high temperature and pressure in a sealed autoclave . The reaction conditions often include temperatures around 373 K and a reaction time of several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(1H-imidazol-3-ium-4-yl)piperidin-1-ium dichloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are usually carried out in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce the corresponding amines .
Scientific Research Applications
3-(1H-imidazol-3-ium-4-yl)piperidin-1-ium dichloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent and in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(1H-imidazol-3-ium-4-yl)piperidin-1-ium dichloride involves its interaction with specific molecular targets. The imidazole moiety can interact with enzymes and receptors, potentially inhibiting their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
2-(piperidin-1-ium-4-yl)-1H-benzo[d]imidazol-3-ium dichloride: Similar structure but with a benzoimidazole moiety.
1,3-Dimethylimidazolium chloride: Contains a similar imidazole ring but with different substituents.
1-(1H-imidazol-1-yl)piperidine: Similar piperidine and imidazole structure but without the dichloride component.
Uniqueness
3-(1H-imidazol-3-ium-4-yl)piperidin-1-ium dichloride is unique due to its combination of imidazole and piperidine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research .
Properties
Molecular Formula |
C8H15Cl2N3 |
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Molecular Weight |
224.13 g/mol |
IUPAC Name |
3-(1H-imidazol-3-ium-5-yl)piperidin-1-ium;dichloride |
InChI |
InChI=1S/C8H13N3.2ClH/c1-2-7(4-9-3-1)8-5-10-6-11-8;;/h5-7,9H,1-4H2,(H,10,11);2*1H |
InChI Key |
KUHZHUVFGPARJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C[NH2+]C1)C2=C[NH+]=CN2.[Cl-].[Cl-] |
Origin of Product |
United States |
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